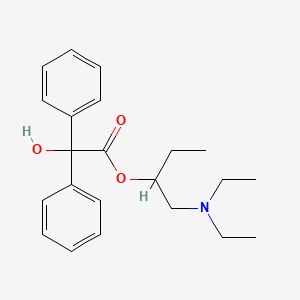
Glyceryl lactopalmitate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glyceryl lactopalmitate is an organic compound belonging to the class of phenylpyrazoles. It is an ester formed from lactic acid and palmitic acid, combined with glycerol. This compound is primarily used as an emulsifying agent in various industrial applications, particularly in the food industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glyceryl lactopalmitate is synthesized through the esterification of lactic acid and palmitic acid with glycerol. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted under controlled temperature conditions to ensure optimal yield. The reaction can be represented as follows:
Lactic Acid+Palmitic Acid+Glycerol→Glyceryl Lactopalmitate+Water
Industrial Production Methods: In industrial settings, the production of this compound involves the use of heat-stable lactic acid and palmitic acid. The process is carried out in large reactors where the reactants are mixed and heated to facilitate the esterification reaction. The resulting product is then purified through distillation or other separation techniques to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: Glyceryl lactopalmitate primarily undergoes hydrolysis and esterification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water, yielding lactic acid, palmitic acid, and glycerol. Esterification, on the other hand, is the reverse process where these components combine to form this compound.
Common Reagents and Conditions:
Hydrolysis: Water, acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide)
Esterification: Sulfuric acid (catalyst), controlled temperature
Major Products:
Hydrolysis: Lactic acid, palmitic acid, glycerol
Esterification: this compound, water
Scientific Research Applications
Glyceryl lactopalmitate has a wide range of applications in scientific research and industry:
Chemistry: Used as an emulsifying agent in the formulation of various chemical products.
Biology: Studied for its role in biological systems and its potential as a biocompatible material.
Medicine: Investigated for its potential use in drug delivery systems due to its emulsifying properties.
Mechanism of Action
The mechanism of action of glyceryl lactopalmitate involves its ability to reduce surface tension between different phases, thereby stabilizing emulsions. This property is particularly useful in the food industry, where it helps maintain the consistency and quality of products. The molecular targets and pathways involved in its action are primarily related to its interaction with lipid molecules, enhancing their dispersion and stability .
Comparison with Similar Compounds
Glyceryl lactopalmitate can be compared with other similar compounds such as glyceryl lactostearate and stearoyl-2-lactylate. These compounds share similar emulsifying properties but differ in their fatty acid components:
Glyceryl Lactostearate: Contains stearic acid instead of palmitic acid.
Stearoyl-2-Lactylate: Another ester of lactic acid and stearic acid, commonly used in baking.
Uniqueness: this compound is unique due to its specific combination of lactic acid and palmitic acid, which imparts distinct emulsifying properties suitable for certain industrial applications .
Properties
CAS No. |
850229-73-1 |
|---|---|
Molecular Formula |
C20H16N6O2S |
Molecular Weight |
404.4 g/mol |
IUPAC Name |
6-(2,6-dimethoxyphenyl)-3-(3-phenyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C20H16N6O2S/c1-27-15-9-6-10-16(28-2)17(15)19-25-26-18(23-24-20(26)29-19)14-11-13(21-22-14)12-7-4-3-5-8-12/h3-11H,1-2H3,(H,21,22) |
InChI Key |
FADKMVWORSHBKJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C2=NN3C(=NN=C3S2)C4=CC(=NN4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethynyl-4-hydroxy-](/img/structure/B14162890.png)
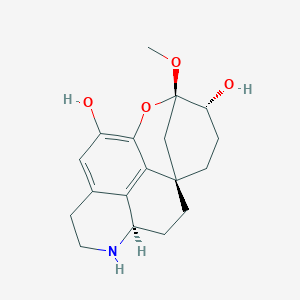
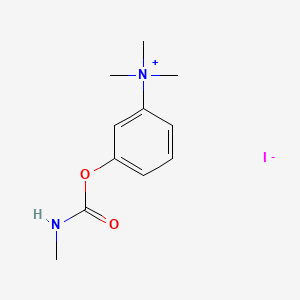
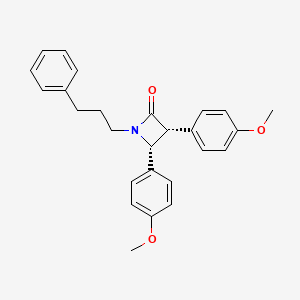

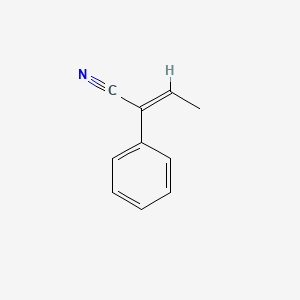
![2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethoxy]benzonitrile](/img/structure/B14162919.png)
![1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 3-(2-amino-4-pyrimidinyl)-, methyl ester](/img/structure/B14162934.png)
![2-(3-Methyl-butyl)-6,7,8,9-tetrahydro-2H-11-oxa-2,4,10-triaza-benzo[b]fluoren-1-one](/img/structure/B14162944.png)
![2-Pyridinamine, 5-[5-[6-[(2S)-2-amino-2-phenylethoxy]-2-pyrazinyl]-1H-indol-3-yl]-6-fluoro-](/img/structure/B14162951.png)
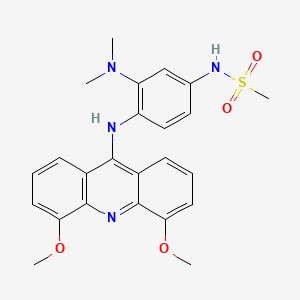
![2-[3-Tert-butyl-5-(trifluoromethyl)pyrazol-1-yl]-4-(4-methylphenyl)-1,3-thiazole](/img/structure/B14162958.png)
